Boc-D-Tyr(Bzl,3-NO2)-OH
Description
Significance of Unnatural D-Amino Acids in Peptide Science and Medicinal Chemistry
The incorporation of unnatural amino acids, particularly D-amino acids, into peptide sequences is a powerful strategy in medicinal chemistry and peptide science. acs.orgresearchgate.net Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. The introduction of D-amino acids can significantly enhance the enzymatic stability of peptides, prolonging their in vivo half-life. nih.gov
Beyond enhancing stability, the use of D-amino acids can have profound effects on the secondary structure and self-assembly behavior of peptides, which can in turn influence their biological activity. nih.gov This strategic substitution can lead to the development of peptide-based therapeutics with improved potency and selectivity. nih.gov D-Tyrosine, the parent D-amino acid of the title compound, is an unnatural isomer of L-Tyrosine and has been shown to exhibit antimetabolic effects in some biological systems. chemicalbook.com Its incorporation into bioactive peptides is a key area of research for developing novel therapeutic agents. nih.gov
Overview of Tyrosine Modifications and Their Research Implications
Tyrosine is a versatile amino acid residue that can undergo a variety of chemical modifications, making it a focal point in peptide and protein research. rsc.orgresearchgate.net These modifications can significantly alter the structure and function of proteins and have been implicated in various biological processes, including aging and disease. nih.gov
One of the most studied modifications is the nitration of the tyrosine ring to form 3-nitrotyrosine (B3424624). nih.gov This modification is often considered a biomarker for oxidative stress and has been associated with a range of pathological conditions. nih.gov The presence of a nitro group can alter protein function and has become a target for chemical derivatization methods to study its role in disease. rsc.org The ability to selectively introduce a nitrated tyrosine residue, such as through the use of Boc-D-Tyr(Bzl,3-NO2)-OH, provides a valuable tool for researchers to investigate the specific consequences of this modification. acs.orgumn.edu
Other modifications of tyrosine include the formation of dityrosine (B1219331) cross-links and halogenated derivatives, all of which have distinct impacts on protein properties. nih.govaston.ac.uk The development of methods for the site-selective modification of tyrosine residues is an active area of research with broad implications for chemical biology and medicine. researchgate.netrsc.org
Contextualizing this compound as a Specialized Building Block in Organic Synthesis
This compound is a highly specialized building block designed for use in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The strategic placement of protecting groups and the nitro modification make it a valuable reagent for constructing peptides with specific structural and functional properties. The D-configuration of the alpha-carbon provides resistance to enzymatic degradation, while the nitro group on the tyrosine ring can serve multiple purposes. nih.govnih.gov It can act as a spectroscopic probe, a precursor for further chemical transformations, or a modulator of biological activity. rsc.orgnih.gov
The synthesis of complex peptides often requires the use of such pre-modified amino acid derivatives to control the sequence and introduce non-natural functionalities. jocpr.comenamine.net The commercial availability of compounds like this compound facilitates the exploration of structure-activity relationships in peptide-based drug discovery and the development of novel biomaterials.
Protecting Group Strategies in Modern Peptide Synthesis: A Foundational Perspective
Protecting group chemistry is fundamental to modern peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. springernature.comnih.gov The two most common strategies in solid-phase peptide synthesis (SPPS) are the Boc and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. americanpeptidesociety.org
The Boc strategy, for which this compound is designed, utilizes the acid-labile Boc group to protect the α-amino group of the amino acid. americanpeptidesociety.orgresearchgate.net This group is typically removed with an acid such as trifluoroacetic acid (TFA). americanpeptidesociety.org The side chains of the amino acids are protected with groups that are stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis, often with a stronger acid like hydrogen fluoride (B91410) (HF). ug.edu.plpeptide.com
The benzyl (B1604629) (Bzl) group is a common protecting group for the hydroxyl function of tyrosine in Boc-based SPPS. peptide.compeptide.com It is generally stable to the repetitive TFA treatments required for Boc deprotection. The choice of protecting groups is critical for the successful synthesis of a target peptide, and a wide array of protecting groups have been developed to be compatible with different synthetic strategies and to allow for selective deprotection when needed. researchgate.netcreative-peptides.com
Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C21H24N2O7 | 416.43 | - | - |
| Boc-D-tyrosine | C14H19NO5 | 281.30 | White to off-white powder | 70642-86-3 chemicalbook.combiosynth.com |
| Benzyl group | C7H7 | 91.13 | - | - |
| 3-Nitrotyrosine | C9H10N2O5 | 226.19 | - | 621-44-3 glpbio.com |
| Boc-D-Tyr(Bzl)-OH | C21H25NO5 | 371.43 | Powder | 63769-58-4 sigmaaldrich.comchemicalbook.comcookechem.com |
| Boc-D-tyrosine methyl ester | C15H21NO5 | 295.34 | White to off-white powder | 76757-90-9 chemimpex.com |
| Boc-D-Tyr(2-Br-Z)-OH | C22H24BrNO7 | 494.34 | - | 81189-61-9 chemicalbook.compeptide.com |
| Nα-Boc-O-tert-butyl-D-tyrosine | C18H27NO5 | 337.4 | White Solid | 507276-74-6 peptide.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(26)22-16(19(24)25)11-15-9-10-18(17(12-15)23(27)28)29-13-14-7-5-4-6-8-14/h4-10,12,16H,11,13H2,1-3H3,(H,22,26)(H,24,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRXADRSEXVFAO-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boc D Tyr Bzl,3 No2 Oh As a Building Block in Peptide and Peptidomimetic Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide assembly, and the incorporation of modified amino acids like Boc-D-Tyr(Bzl,3-NO2)-OH is integral to expanding the functional repertoire of synthetic peptides.
Boc-Strategy in SPPS for D-Amino Acid Incorporation
The Boc/Bzl protection strategy is a well-established method in SPPS. seplite.compeptide.com It relies on the acid-labile Boc group for temporary protection of the Nα-amino group, which is typically removed by treatment with trifluoroacetic acid (TFA). peptide.compeptide2.com The side-chain protecting groups, such as the benzyl (B1604629) ether on the tyrosine residue, are more stable to TFA and require a stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage from the solid support. springernature.comnih.gov
The incorporation of D-amino acids, such as the D-tyrosine derivative , is a common strategy to enhance the proteolytic stability of peptides. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases, limiting their therapeutic potential. The introduction of D-amino acids creates peptide bonds that are not recognized by these enzymes, thereby increasing the peptide's in vivo half-life.
The general cycle for incorporating this compound using the Boc-strategy in SPPS is as follows:
| Step | Procedure | Reagents |
| 1. Deprotection | Removal of the Boc group from the N-terminus of the growing peptide chain attached to the solid support. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| 2. Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt to liberate the free amine. | Diisopropylethylamine (DIEA) in DCM or N-methylmorpholine (NMM) |
| 3. Coupling | Activation of the carboxylic acid of this compound and subsequent coupling to the deprotected N-terminus of the resin-bound peptide. | Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIEA) |
| 4. Washing | Thorough washing of the resin to remove excess reagents and byproducts. | DCM, Dimethylformamide (DMF), Isopropanol (IPA) |
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Optimization of Coupling Reagents and Conditions for Sterically Hindered or Modified Tyrosine Residues
The presence of the bulky benzyl and nitro groups on the tyrosine side chain, in addition to the inherent steric hindrance of the D-amino acid configuration, can pose challenges for efficient peptide bond formation. Incomplete coupling reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Therefore, the choice of coupling reagent and the optimization of reaction conditions are critical.
For sterically hindered amino acids, more potent activating reagents are often employed. While standard carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, phosphonium (B103445) and aminium/uronium salt-based reagents generally provide higher coupling efficiencies and faster reaction times with reduced side reactions.
Commonly Used Coupling Reagents for Hindered Amino Acids:
| Reagent Class | Examples | Characteristics |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Highly efficient, particularly for N-methylated and other sterically demanding amino acids. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU | Robust and widely used for routine and difficult couplings. HATU is generally considered more reactive than HBTU. |
To further enhance coupling efficiency, several strategies can be implemented:
Double Coupling: Repeating the coupling step to ensure complete reaction.
Elevated Temperatures: Performing the coupling reaction at a higher temperature can increase the reaction rate.
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can be used with carbodiimides to suppress racemization and improve reaction rates. Modern coupling reagents like HATU and HCTU already incorporate a derivative of these additives in their structure.
Solvent Choice: The choice of solvent can influence resin swelling and reaction kinetics. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents in SPPS.
Challenges and Mitigation Strategies in SPPS Involving Nitrated D-Tyrosine
The incorporation of a nitrated D-tyrosine residue presents specific challenges beyond steric hindrance:
Potential for Side Reactions: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the phenolic hydroxyl group, although the latter is protected by the benzyl ether. During final cleavage with strong acids like HF, side reactions involving the nitro group are possible, though less common with the robust protecting groups employed.
Aggregation: The introduction of a hydrophobic and bulky modified amino acid can contribute to peptide chain aggregation on the solid support. This can lead to incomplete reactions and poor yields.
Monitoring Difficulties: Standard colorimetric tests for monitoring coupling completion, such as the ninhydrin (B49086) (Kaiser) test, may sometimes yield ambiguous results with sterically hindered N-termini.
Mitigation Strategies:
| Challenge | Mitigation Strategy |
| Side Reactions | Careful selection of scavengers during the final cleavage step is crucial to quench reactive species that may be formed. |
| Aggregation | - Use of low-load resins to increase the distance between peptide chains.- Incorporation of "difficult sequences" disrupting elements like pseudoprolines.- Performing synthesis at elevated temperatures.- Using chaotropic salts in washing steps to disrupt secondary structures. |
| Monitoring Difficulties | Alternative monitoring techniques, such as the chloranil (B122849) test for secondary amines or performing a test cleavage and analyzing the product by mass spectrometry, can be employed. |
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support.
In solution-phase synthesis, this compound can be coupled to another amino acid or peptide fragment in a suitable organic solvent. The key challenge in solution-phase synthesis is the purification of the product after each coupling step, which is typically achieved by extraction, precipitation, or chromatography.
The principles of protecting group strategy and activation chemistry are similar to those in SPPS. The Boc group is used for temporary Nα-protection and is removed with an acid like TFA. The benzyl ether on the tyrosine side chain remains intact under these conditions. A variety of coupling reagents can be used, with the choice often depending on the scale of the reaction and the need to minimize racemization.
Design and Fabrication of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of unnatural amino acids like this compound is a cornerstone of peptidomimetic design.
Structural Modification Strategies for Enhanced Stability and Bioactivity
The unique features of this compound contribute to the design of advanced peptidomimetics in several ways:
Enzymatic Stability: As previously mentioned, the D-configuration of the amino acid provides resistance to proteolytic degradation.
Conformational Constraint: The bulky benzyl and nitro groups can restrict the conformational freedom of the peptide backbone and the amino acid side chain. This can help to lock the peptidomimetic into a bioactive conformation, leading to higher affinity and selectivity for its biological target.
Modulation of Electronic Properties: The electron-withdrawing nitro group can alter the electronic properties of the tyrosine ring. This can influence interactions with the target receptor, potentially leading to altered binding affinity or signaling properties. The nitrotyrosine residue can also serve as a spectroscopic probe due to its unique absorbance properties.
By strategically placing this compound within a peptide sequence, researchers can systematically probe structure-activity relationships and develop peptidomimetics with optimized therapeutic profiles. The ability to synthesize these modified peptides, underpinned by the principles and techniques outlined above, is therefore essential for the advancement of peptide-based drug discovery.
Role of 3-Nitrotyrosine (B3424624) in Imparting Conformational Constraints
The presence of the nitro group on the aromatic ring of tyrosine can lead to restricted rotation around the chi (χ) torsion angles of the amino acid side chain. This steric bulk can favor specific rotameric states, thereby reducing the conformational flexibility of the peptide backbone in the vicinity of the modified residue. Research has shown that the nitration of tyrosine can induce local conformational changes in proteins, which can have a significant impact on their structure and function. chemimpex.com The 3-nitrotyrosine residue is considerably larger than a native tyrosine, which can create steric restrictions that influence the folding and stability of the peptide. chemimpex.com
Furthermore, the electron-withdrawing nature of the nitro group lowers the pKa of the phenolic hydroxyl group, making it more acidic. This alteration can affect intramolecular and intermolecular hydrogen bonding networks, which are critical for stabilizing secondary structures like alpha-helices and beta-sheets. By strategically placing 3-nitrotyrosine within a peptide sequence, researchers can introduce kinks or turns, or stabilize specific folded conformations that might not be accessible with natural amino acids. This controlled imposition of conformational constraints is a powerful tool in the rational design of peptidomimetics with enhanced biological activity and receptor selectivity. The 3-nitrotyrosine residue has been identified as a key modulator of protein conformation and function, thereby exerting regulatory effects on cell signaling. rsc.org
| Feature of 3-Nitrotyrosine | Consequence for Peptide Structure | Reference |
| Bulky Nitro Group | Introduces steric hindrance, restricting side-chain rotation and favoring specific rotamers. | chemimpex.com |
| Increased Side-Chain Volume | Creates local steric restrictions that can trigger conformational changes in the peptide backbone. | chemimpex.com |
| Electron-Withdrawing Nature | Lowers the pKa of the phenolic hydroxyl group, altering potential hydrogen bonding patterns. | chemimpex.com |
| Modulation of Polarity | Can induce local conformational changes by altering the polarity and molecular interactions of the residue. | chemimpex.com |
Stereochemical Influence of the D-Configuration on Peptidomimetic Architecture
The use of a D-amino acid, such as in this compound, introduces a fundamental change in the stereochemistry of the peptide backbone. Naturally occurring amino acids in proteins are almost exclusively in the L-configuration. The incorporation of a D-amino acid at a specific position results in a local inversion of the backbone stereochemistry, which can dramatically alter the global conformation of the peptide.
One of the most significant consequences of incorporating D-amino acids is the increased resistance of the resulting peptide to proteolytic degradation. Proteases, the enzymes that break down proteins and peptides, are highly specific for L-amino acid residues. Peptides containing D-amino acids are therefore more stable in biological systems, a highly desirable property for therapeutic peptides.
From a structural standpoint, the presence of a D-amino acid can disrupt or modify canonical secondary structures. For instance, a single D-amino acid can break an alpha-helix or induce a turn in a peptide chain. This property is exploited in the design of peptidomimetics to create novel three-dimensional structures that can mimic or block the biological activity of natural peptides. The unique stereochemistry of D-amino acids provides resistance to most endogenous enzymes.
| Stereochemical Feature | Impact on Peptidomimetic Architecture | Key Benefit |
| D-Amino Acid Configuration | Inverts the local backbone stereochemistry, altering the overall peptide fold. | Can induce specific turns or disrupt regular secondary structures. |
| Resistance to Proteolysis | D-amino acids are not recognized by most proteases. | Increased in vivo stability and bioavailability of the peptide. |
| Novel Secondary Structures | Facilitates the formation of non-natural secondary structures like left-handed helices. | Access to a wider range of conformational space for drug design. |
Academic Research Implications of 3 Nitrotyrosine Modification
Elucidating the Influence of 3-Nitrotyrosine (B3424624) on Peptide Conformation and Folding
Steric and Electronic Effects of the Nitro Group on Local and Global Structure
The nitro group is a bulky substituent that increases the size of the tyrosine side chain by approximately 30 ų, introducing steric hindrance that can disrupt local protein architecture. nih.govportlandpress.com This added bulk may trigger conformational changes and impede processes such as tyrosine phosphorylation. nih.gov From an electronic standpoint, the nitro group is strongly electron-withdrawing, which alters the electronic distribution within the aromatic ring. svedbergopen.com This change in electronic properties can influence non-covalent interactions, such as cation-π and non-polar interactions, that are crucial for maintaining protein conformation. nih.gov While global structure is often maintained, these local steric and electronic effects can lead to the displacement of nearby amino acid side chains and alter hydrogen bonding patterns, thereby impacting the protein's function. portlandpress.com
Alteration of Tyrosine pKa and Resultant Impact on Hydrogen Bonding Networks
One of the most significant consequences of tyrosine nitration is the drastic change in the acidity of its phenolic hydroxyl group. portlandpress.com The potent electron-withdrawing nature of the nitro group lowers the pKa of the hydroxyl group from approximately 10.1 in tyrosine to about 7.2 in 3-nitrotyrosine. portlandpress.combmbreports.org
| Amino Acid | pKa of Phenolic Hydroxyl Group |
| Tyrosine | ~10.1 |
| 3-Nitrotyrosine | ~7.2 |
This table illustrates the significant drop in the pKa of the tyrosine hydroxyl group upon nitration.
This pKa shift means that at a physiological pH of ~7.4, a significant portion of 3-nitrotyrosine residues will exist in the deprotonated, phenolate form, carrying a negative charge. nih.govportlandpress.com In contrast, standard tyrosine residues remain almost entirely protonated at this pH. nih.gov This alteration has a profound impact on hydrogen bonding, as the phenolate form is a hydrogen bond acceptor, whereas the protonated phenol is a hydrogen bond donor. researchgate.net The disruption of established hydrogen bonding networks, which are vital for stabilizing secondary and tertiary protein structures, can lead to significant functional changes. researchgate.net For instance, the nitration of a specific tyrosine in a viral peptide presented by an MHC molecule was shown to alter the hydrogen bond network, affecting recognition by T-cell receptors. researchgate.net
Functional Consequences of Tyrosine Nitration in Biological Systems
The structural changes induced by tyrosine nitration translate into significant functional consequences, affecting a wide range of biological processes from molecular recognition to enzymatic catalysis.
Modulation of Protein-Protein Interactions and Receptor Binding Affinity
Tyrosine nitration can significantly alter the interactions between proteins. The introduction of the bulky, electronegative nitro group can disrupt the precise interfaces required for binding. nih.gov For example, the nitration of tyrosine residues within the binding groove of 14-3-3 proteins, which are crucial signaling hubs, was shown to alter the conformation of key residues and prevent the binding of client proteins. nih.gov This disruption can release client proteins, making them susceptible to dephosphorylation and altering downstream signaling pathways. nih.gov Conversely, 3-nitrotyrosine has also been utilized as a spectroscopic probe in Förster resonance energy transfer (FRET) studies to investigate and quantify protein-protein interactions with high sensitivity, demonstrating its utility as a research tool. nih.govunipd.it
Insights into Enzyme Activity and Catalytic Pathways
When tyrosine nitration occurs within the active site of an enzyme, it frequently leads to a modification or loss of catalytic activity. acs.org A classic example is the inactivation of manganese superoxide (B77818) dismutase (MnSOD) by peroxynitrite-mediated nitration of Tyr34. acs.org This specific tyrosine is located near the enzyme's active site. Its nitration leads to inactivation through two primary mechanisms: the bulky nitro group sterically hinders the substrate's access to the manganese center, and the lowered pKa introduces a negative charge that electrostatically repels the superoxide substrate. nih.gov The modification of catalytically crucial tyrosine residues can disrupt proton transfer steps or other aspects of the catalytic cycle. acs.orgjetir.org Studies on various enzymes, including peroxidases and cytochrome P450, have provided insights into the mechanisms of enzyme-mediated nitration and its consequences on their function. jetir.org
Biomarker Research for Oxidative Stress and Reactive Nitrogen Species
3-Nitrotyrosine is a stable product formed from the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins. researchgate.netnih.govdiagnostykalaboratoryjna.eu Because its formation is indicative of oxidative and nitrative stress, 3-nitrotyrosine has become a widely accepted and valuable biomarker for this pathological state. researchgate.netnih.govwashington.edu Elevated levels of 3-nitrotyrosine have been detected in a vast array of diseases, including neurodegenerative conditions (like Alzheimer's and Parkinson's disease), cardiovascular diseases such as atherosclerosis, and inflammatory disorders. researchgate.netnih.govnih.govwikipedia.org Its presence in tissues and biological fluids can be quantified, providing a "footprint" of RNS activity and correlating with disease severity and progression. tandfonline.comnih.govnih.gov This makes the detection of 3-nitrotyrosine a critical tool in clinical and translational research, offering insights into disease mechanisms and potential therapeutic targets. researchgate.netnih.gov
Applications in Chemical Biology and Protein Engineering
The modification of tyrosine to 3-nitrotyrosine (NO2-Tyr) has significant implications in the fields of chemical biology and protein engineering. This post-translational modification (PTM) serves as a crucial biomarker for nitroxidative stress and is implicated in the pathology of numerous diseases, including cardiovascular and neurodegenerative disorders. portlandpress.comnih.govwikipedia.org The introduction of a nitro group (-NO2) onto the phenolic ring of tyrosine alters its chemical and physical properties, which can profoundly impact protein structure and function. portlandpress.comnih.govbmbreports.orgnih.gov These changes include a shift in the pKa of the hydroxyl group, increased hydrophobicity, and altered redox potential, providing a molecular basis for the functional consequences of this modification. bmbreports.orgnih.govacs.org
Genetic Encoding and Site-Specific Incorporation of 3-Nitrotyrosine in Proteins
A significant advancement in studying the precise effects of tyrosine nitration is the ability to incorporate 3-nitrotyrosine at specific sites within a protein sequence. portlandpress.combiorxiv.org This is achieved through a technique known as genetic code expansion (GCE). biorxiv.orgfrontiersin.org GCE utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a stop codon (typically the amber codon, UAG) and insert the non-canonical amino acid, in this case, 3-nitrotyrosine, during protein translation. biorxiv.orgacs.org This methodology allows for the production of homogenous proteins with a single, defined nitration site, which is a powerful tool for overcoming the limitations of chemical nitration methods that often result in a heterogeneous mixture of modified proteins. acs.orgnih.gov
The site-specific incorporation of 3-nitrotyrosine has enabled detailed investigations into its structural and functional consequences. For instance, researchers have used this technique to study the 14-3-3 family of regulatory proteins. biorxiv.orgnih.govnih.govresearchgate.net By genetically encoding 3-nitrotyrosine at specific positions (Y130 and Y213), they were able to demonstrate distinct effects on the protein's structure and its ability to bind to client proteins. biorxiv.orgnih.govnih.govresearchgate.net Nitration at Y130, located in the primary binding site, was shown to alter the conformation of key residues and disrupt client protein binding. biorxiv.orgnih.govnih.govresearchgate.net In another example, this technique was used to incorporate 3-nitrotyrosine into ribonucleotide reductase to probe how the protein environment affects the pKa of specific tyrosine residues involved in proton-coupled electron transfer (PCET). nih.govmit.edunih.gov
| Protein Studied | Site of 3-Nitrotyrosine Incorporation | Key Finding |
| 14-3-3 Protein | Y130 | Altered conformation of the primary binding site, leading to failure of client protein binding. biorxiv.orgnih.govnih.govresearchgate.net |
| 14-3-3 Protein | Y213 | Induced unusual flexibility of the C-terminal α-helix, but the protein retained its ability to bind clients. biorxiv.orgnih.govresearchgate.net |
| Ribonucleotide Reductase | Y122, Y730, Y731 | Served as a probe to measure perturbations in the pKa of redox-active tyrosines within the PCET pathway. nih.govmit.edunih.gov |
| Mitochondrial Superoxide Dismutase (MnSOD) | Y34 | Demonstrated that nitration at this specific site is sufficient to inactivate this crucial antioxidant enzyme. acs.orgmdpi.comnih.gov |
Investigation of Post-Translational Modifications and Their Biological Roles
Tyrosine nitration is a stable post-translational modification that occurs under conditions of "nitroxidative stress," where there is an excess production of reactive nitrogen species (RNS) like peroxynitrite (ONOO−). portlandpress.comnih.govnih.govnih.gov Peroxynitrite is formed from the rapid reaction between nitric oxide (•NO) and superoxide radicals (O2•−). portlandpress.commdpi.com The formation of 3-nitrotyrosine is considered a key biomarker for this type of cellular damage and has been detected in a wide array of pathological conditions. portlandpress.comwikipedia.orgnih.govresearchgate.net
The biological consequences of protein nitration are diverse and protein-specific. The modification can lead to a loss of function, a gain of function, or have no discernible effect. nih.gov A loss of function is often observed, as seen with the inactivation of mitochondrial manganese superoxide dismutase (MnSOD) upon nitration of tyrosine 34, which compromises cellular antioxidant defense. mdpi.comnih.gov Nitration can also alter protein structure, potentially leading to protein aggregation or making the protein more susceptible to proteolytic degradation. nih.gov Furthermore, nitrated proteins can become immunogenic, triggering an autoimmune response where the body produces antibodies against these modified self-proteins. nih.govresearchgate.netnih.gov This has been observed in conditions like atherosclerosis, where antibodies against nitrotyrosine-modified proteins are associated with coronary artery disease. nih.govnih.gov
Research in the Development of Targeted Therapeutic Agents
The understanding of how 3-nitrotyrosine modification impacts protein function opens avenues for the development of targeted therapeutic agents. By elucidating the specific molecular interactions altered by nitration, researchers can design molecules that either prevent the modification, mimic its effects, or target the modified protein for therapeutic intervention.
Contribution to the Rational Design of Ligands with Modified Receptor Selectivity
The introduction of a nitro group into a tyrosine residue significantly alters its electronic and steric properties, which are critical for molecular recognition events such as ligand-receptor binding. portlandpress.combmbreports.org This modification lowers the pKa of the phenolic hydroxyl group from ~10 to ~7.2, causing it to be negatively charged at physiological pH. bmbreports.org This change, along with the increased bulk of the nitro group, can be exploited in the rational design of ligands.
By incorporating 3-nitrotyrosine or its mimics into peptide or small-molecule ligands, it is possible to modulate their binding affinity and selectivity for specific receptors. For example, if a native tyrosine residue in a ligand is a key hydrogen bond donor for receptor binding, replacing it with 3-nitrotyrosine could disrupt this interaction due to the altered pKa and potential for steric hindrance. Conversely, the newly introduced negative charge on the nitrated phenolate could form favorable electrostatic interactions with positively charged residues in a receptor's binding pocket, potentially increasing affinity or switching selectivity to a different receptor subtype. Research has focused on designing protein motifs that are structurally responsive to tyrosine nitration, where the nitrated side chain can act as a bidentate ligand for metal ions, inducing a conformational change upon modification. nih.gov This principle can be applied to the design of "smart" ligands or sensors that change their receptor-binding properties in response to the nitroxidative stress environment of diseased tissues.
Exploration of Nitrated Amino Acids in Modulating Biological Pathways
The presence of nitrated proteins can significantly disrupt normal cellular signaling and modulate biological pathways, contributing to disease progression. nih.govbmglabtech.com The ability of 3-nitrotyrosine to alter protein-protein interactions is a key mechanism by which it exerts its biological effects. nih.gov As demonstrated with the 14-3-3 proteins, site-specific nitration can act as a switch to release bound client proteins, thereby altering downstream signaling cascades. nih.gov Uncontrolled nitration of such central hub proteins could lead to widespread dysregulation of the cellular interactome. nih.govnih.govresearchgate.net
Analytical and Spectroscopic Characterization in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of protected amino acids like Boc-D-Tyr(Bzl,3-NO2)-OH. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. This technique effectively separates the target compound from any starting materials, by-products, or degradation products.
The purity of analogous compounds, such as Boc-D-Tyr(Bzl)-OH, is routinely determined to be ≥98% by HPLC chemimpex.com. For this compound, a similar level of purity would be expected and confirmed using a suitable RP-HPLC method. The retention time of the compound serves as a key identifier under specific chromatographic conditions. Chiral HPLC methods can also be employed to confirm the enantiomeric purity of the D-amino acid derivative chemimpex.com.
A typical HPLC analysis would involve dissolving the compound in a suitable organic solvent and injecting it into the HPLC system. The separation would be achieved on a C18 column with a gradient elution system, for instance, using water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to ensure sharp peak shapes. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule allow for strong absorbance.
Table 1: Representative HPLC Parameters for the Analysis of a Related Compound (Boc-D-Tyr(Bzl)-OH)
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Purity | ≥98% |
Note: This data is representative of a closely related compound and serves as an example of typical HPLC conditions. The actual parameters for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight Verification and Structural Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and providing evidence for its structural integrity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule with minimal fragmentation. The expected mass for the protonated molecule [M+H]⁺ would be approximately 417.43 g/mol .
In the context of larger peptides containing this modified amino acid, advanced MS techniques are crucial for pinpointing the location of the nitration. Methods like electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) can provide complementary fragmentation information to CID, often preserving labile post-translational modifications and allowing for unambiguous site localization. For the isolated amino acid derivative, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z |
| [M+H]⁺ | ~417.16 |
| [M+Na]⁺ | ~439.14 |
| Characteristic Fragment Ions | Loss of Boc group (-100), benzyl (B1604629) group (-91), and nitro group (-46) |
Note: The m/z values are theoretical and may vary slightly in an actual experiment. The fragmentation pattern is a prediction based on the known behavior of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the Boc protecting group (a singlet around 1.4 ppm), the benzyl group (multiplets in the aromatic region), the tyrosine aromatic ring, and the chiral alpha-carbon and beta-carbon protons. The presence of the electron-withdrawing nitro group would be expected to shift the signals of the adjacent aromatic protons downfield compared to the non-nitrated analog.
The ¹³C NMR spectrum would similarly show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, the carbons of the aromatic rings, and the aliphatic carbons of the amino acid backbone and the Boc group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Boc (9H) | ~1.4 | singlet |
| β-CH₂ (2H) | ~3.0 - 3.2 | multiplet |
| α-CH (1H) | ~4.3 - 4.5 | multiplet |
| Benzyl CH₂ (2H) | ~5.1 | singlet |
| Aromatic (8H) | ~7.0 - 8.0 | multiplet |
Note: These are predicted values based on analogous structures. The actual chemical shifts can be influenced by the solvent and other experimental conditions. For comparison, the ¹H NMR spectrum of the related compound BOC-(L)-Tyr(OH)-OH in CD3OD shows aromatic protons at 7.03 and 6.70 ppm, the α-CH at 4.23-4.32 ppm, the β-CH₂ protons at 3.04 and 2.81 ppm, and the Boc protons as a singlet at 1.39 ppm rsc.org.
Other Advanced Spectroscopic and Chromatographic Techniques for Chemical Characterization
Beyond the core techniques of HPLC, MS, and NMR, other methods can provide further characterization.
Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups. Expected characteristic absorptions for this compound would include N-H stretching of the carbamate, C=O stretching of the carboxylic acid and carbamate, and N-O stretching of the nitro group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the nitro-aromatic system gives the compound a distinct UV-Vis absorption profile, which can be useful for quantification and for monitoring reactions.
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula to support the compound's identity and purity.
The collective data from these analytical and spectroscopic methods provides a comprehensive and robust characterization of this compound, ensuring its quality for use in research applications.
Future Directions and Emerging Research Avenues for Modified D Tyrosine Derivatives
Development of Next-Generation Synthetic Methodologies for Unnatural Amino Acids
The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern drug discovery, enabling the creation of molecules with tailored properties. researchgate.netnih.gov The demand for structurally complex UAAs like nitrated D-tyrosine derivatives has spurred the development of more efficient and versatile synthetic methods. Traditional methods can be lengthy and limited in scope, prompting a shift towards next-generation strategies that offer greater precision and scalability.
Recent breakthroughs include the use of palladium catalysts to functionalize the tough carbon-hydrogen (C-H) bonds of natural amino acids, allowing for the attachment of a wide variety of molecular groups. scripps.edu This approach provides a rapid pathway to novel UAAs that were previously difficult to synthesize. scripps.edu Furthermore, bio-catalysis, utilizing engineered enzymes and microorganisms, is emerging as a powerful, environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov Metabolic engineering allows for the creation of customized microbial strains that can produce specific UAAs, like L-homoalanine, directly from simple sugars such as glucose. nih.gov These advancements are critical for producing the diverse building blocks needed for innovative drug development. rsc.org
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Classical organic chemistry reactions to build the amino acid structure step-by-step. | Well-established and versatile for a wide range of structures. | Often requires numerous steps, leading to lower overall yields and significant time investment. |
| Palladium-Catalyzed C-H Activation | Uses a palladium catalyst to directly modify carbon-hydrogen bonds on a starting amino acid. scripps.edu | Fewer steps, faster synthesis, and the ability to create novel molecular architectures. scripps.edu | Catalyst cost and sensitivity; optimization of reaction conditions can be complex. |
| Enzymatic/Bio-catalysis | Utilizes engineered enzymes to perform specific chemical transformations. | High selectivity (stereo- and regioselectivity), mild reaction conditions, and environmentally friendly. | Enzyme development and optimization can be time-consuming; substrate scope may be limited. |
| Microbial Fermentation | Engineered microorganisms produce the desired amino acid through modified metabolic pathways. nih.gov | Sustainable and scalable production from renewable feedstocks like glucose. nih.gov | Requires extensive genetic engineering and optimization of fermentation processes to achieve high yields. nih.gov |
Rational Design of Peptidomimetics with Enhanced Pharmacological Profiles
Peptides are promising therapeutic agents due to their high specificity and potency, but they often suffer from poor stability in the body and low oral bioavailability. nih.govmdpi.comrsc.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov Unnatural amino acids, including D-amino acids and their modified forms, are crucial tools in the rational design of these enhanced therapeutics. rsc.org
The "rational design" process uses computational modeling and structure-activity relationships (SAR) to guide the modification of a peptide's structure. nih.govchemrxiv.org Incorporating D-amino acids, for instance, makes peptides resistant to degradation by proteases, which are enzymes that primarily recognize L-amino acids. nih.gov This can significantly prolong the drug's activity in the body. mdpi.com Other strategies include N-methylation (adding a methyl group to the peptide backbone) to improve membrane permeability and conformational rigidity, or creating cyclic peptides to enhance stability and receptor binding. mdpi.com These modifications aim to create drug candidates with improved potency, selectivity, and pharmacokinetic properties, making them more effective as therapeutic agents. nih.govmdpi.com
| Modification Strategy | Description | Desired Pharmacological Enhancement | Example Application |
|---|---|---|---|
| D-Amino Acid Substitution | Replacing a natural L-amino acid with its D-enantiomer. mdpi.com | Increased resistance to enzymatic degradation (proteolysis), leading to a longer half-life. nih.govmdpi.com | Development of long-lasting peptide hormones or antibiotics. tandfonline.com |
| N-Alkylation (e.g., N-methylation) | Adding an alkyl group to the nitrogen atom of the peptide backbone. mdpi.com | Improved membrane permeability, enhanced receptor selectivity, and increased metabolic stability. mdpi.com | Designing orally bioavailable peptide drugs. mdpi.com |
| Backbone Modification | Replacing the standard amide bond with a more stable isostere. | Enhanced stability against proteases and improved conformational control. nih.gov | Creating highly stable enzyme inhibitors. |
| Cyclization | Linking the ends of the peptide chain to form a ring structure. | Increased structural rigidity, which can improve receptor affinity and stability. | Development of highly potent and selective receptor antagonists. |
| Secondary Structure Mimicry | Designing small molecules or modified peptides that mimic key secondary structures like α-helices or β-turns. chemrxiv.orgchemrxiv.org | Targeting protein-protein interactions (PPIs) that are often considered "undruggable". rsc.orgchemrxiv.org | Creating inhibitors for disease-related PPIs in oncology or virology. rsc.org |
Exploration of Novel Biological Targets and Therapeutic Applications for Nitrated Amino Acid Derivatives
The presence of a nitro group on the tyrosine ring, as seen in Boc-D-Tyr(Bzl,3-NO2)-OH, is of significant biological interest. The nitration of tyrosine residues in proteins to form 3-nitrotyrosine (B3424624) is a post-translational modification that often occurs under conditions of oxidative stress. portlandpress.comnih.gov This modification can alter a protein's structure and function and is increasingly recognized as a footprint of various disease states, including neurodegenerative disorders, cardiovascular disease, and cancer. acs.org
The association of protein nitration with pathology suggests that nitrated proteins and the pathways that lead to their formation are potential therapeutic targets. nih.gov For example, the inactivation of the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD) through nitration of a specific tyrosine residue (Tyr34) is a key event in mitochondrial dysfunction. nih.govacs.org Peptides or small molecules containing nitrated tyrosine derivatives could be used as research tools to study these processes or as potential drugs to modulate the activity of nitrated proteins. The nitro group itself is a versatile chemical moiety known to be present in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects, further expanding the potential therapeutic applications. nih.gov
| Associated Disease Area | Example Protein Target | Consequence of Nitration | Potential Therapeutic Application |
|---|---|---|---|
| Neurodegenerative Diseases (e.g., ALS) | Manganese Superoxide Dismutase (MnSOD) | Inactivation of the enzyme, leading to increased oxidative stress and mitochondrial damage. nih.govacs.org | Developing molecules that protect MnSOD from nitration or mimic its function. |
| Atherosclerosis | Apolipoprotein A-I (ApoA-I) | Impaired function in cholesterol transport, contributing to plaque formation. acs.org | Designing therapies that prevent ApoA-I nitration or restore its function. |
| Inflammatory Conditions | Various inflammatory mediators | Alteration of signaling pathways, perpetuating the inflammatory response. nih.gov | Using nitrated compounds as anti-inflammatory agents that modulate cellular signaling. nih.gov |
| Cancer | Prostacyclin synthase | Enzyme inactivation, which can contribute to tumor progression. | Targeting nitration pathways as a strategy to inhibit cancer cell growth. |
Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery
The discovery of new drugs is a complex process that has been revolutionized by the integration of combinatorial chemistry and high-throughput screening (HTS). nih.govresearchgate.net Combinatorial chemistry is a powerful strategy that enables the rapid synthesis of a large number of diverse but structurally related compounds, known as a chemical library. nih.govresearchgate.net Unnatural amino acids like this compound are ideal building blocks for these libraries.
Using techniques such as solid-phase synthesis, chemists can systematically combine different building blocks to generate libraries containing thousands or even millions of unique compounds. researchgate.netslideshare.net These libraries are then subjected to HTS, where automated systems rapidly test each compound for a specific biological activity, such as binding to a target protein or inhibiting an enzyme. nih.govslideshare.net This process allows researchers to quickly identify "hits"—compounds that show the desired effect. slideshare.net These hits can then be further optimized to develop lead compounds for new drugs. This integrated approach significantly accelerates the pace of drug discovery, moving from a novel chemical idea to a potential therapeutic candidate much more efficiently than traditional methods. researchgate.netslideshare.net
| Step | Description | Key Technologies/Methods |
|---|---|---|
| 1. Library Design | Selection of a core scaffold and diverse building blocks (e.g., unnatural amino acids) to generate structural variety. | Computational chemistry, chemoinformatics. manuscriptpoint.com |
| 2. Combinatorial Synthesis | Rapid, systematic, and often automated synthesis of a large library of related compounds. nih.gov | Solid-phase synthesis, parallel synthesis, "mix and split" methods. slideshare.net |
| 3. High-Throughput Screening (HTS) | Automated screening of the entire library against a specific biological target to measure activity. researchgate.net | Robotics, microtiter plates, fluorescence assays, label-free detection. slideshare.netmanuscriptpoint.com |
| 4. Hit Identification | Analysis of screening data to identify compounds that meet predefined activity criteria. slideshare.net | Data analysis software, statistical methods. manuscriptpoint.com |
| 5. Hit-to-Lead Optimization | Further chemical modification and testing of the identified "hits" to improve their potency, selectivity, and drug-like properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. nih.gov |
Broader Understanding of D-Amino Acids and Their Modified Forms in Complex Biological Systems
While L-amino acids are the fundamental building blocks of proteins synthesized by ribosomes, D-amino acids play diverse and crucial roles in biology. nih.govfrontiersin.orgjst.go.jp They are key components of the peptidoglycan cell walls of bacteria, providing structural integrity and resistance to most standard proteases. tandfonline.comfrontiersin.orgfrontiersin.org This has made them a target for the development of antibiotics. frontiersin.org In mammals, D-amino acids such as D-serine and D-aspartate are found in the central nervous system, where they function as neurotransmitters and neuromodulators, playing roles in processes like learning and memory. frontiersin.orgjst.go.jp
The presence of D-amino acids in peptides can confer significant therapeutic advantages. mdpi.com For example, the venom of certain animals, like the cone snail and platypus, contains D-amino acids, which increases the venom's potency and stability. mdpi.comwikipedia.org In drug development, the incorporation of D-amino acids is a well-established strategy to enhance the stability and lifetime of peptide-based drugs. mdpi.com Furthermore, elevated levels of certain D-amino acids have been linked to various diseases, including neurological and kidney disorders, suggesting they could serve as valuable biomarkers for diagnosis and prognosis. jst.go.jpnih.gov A deeper understanding of the synthesis, function, and metabolism of D-amino acids and their modified forms will continue to reveal new opportunities for therapeutic intervention and diagnostics.
| D-Amino Acid | Organism/System | Biological Role or Significance |
|---|---|---|
| D-Alanine / D-Glutamate | Bacteria | Essential structural components of the peptidoglycan cell wall, providing rigidity and resistance to proteases. tandfonline.comfrontiersin.org |
| D-Serine | Mammals (Brain) | Acts as a neurotransmitter and co-agonist of NMDA receptors, involved in learning, memory, and synaptic plasticity. frontiersin.orgjst.go.jp |
| D-Aspartate | Mammals (Nervous & Endocrine Systems) | Involved in hormone secretion and neurogenesis. frontiersin.orgjst.go.jp |
| D-Phenylalanine | Bacteria (e.g., Bacillus brevis) | A component of peptide antibiotics like Gramicidin S and Tyrocidine, contributing to their antimicrobial activity. tandfonline.com |
| D-Tyrosine | Cosmetic/Therapeutic Research | Shown to have an anti-melanogenic effect by inhibiting tyrosinase activity, with potential applications in skincare. researchgate.net |
| Various D-Amino Acids | Bacteria (Biofilms) | Released by bacteria to regulate biofilm development and disassembly in aging communities. nih.govfrontiersin.org |
Q & A
Basic Research Questions
Q. How is Boc-D-Tyr(Bzl,3-NO2)-OH synthesized and purified for peptide synthesis?
- Methodology : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The Boc group protects the α-amino group, while the benzyl (Bzl) group protects the phenolic hydroxyl group of tyrosine. The 3-nitro (NO₂) group is introduced during tyrosine functionalization prior to protection. Purification typically involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Analytical techniques such as LC-MS and ¹H/¹³C NMR confirm purity (>98%) and structural integrity .
Q. What is the role of the Boc and Bzl protecting groups in this compound?
- Protection Strategy :
- Boc (tert-butoxycarbonyl) : Stabilizes the α-amino group during SPPS, preventing unwanted side reactions. It is removed under acidic conditions (e.g., 20–50% TFA in dichloromethane) .
- Bzl (benzyl) : Protects the phenolic hydroxyl group of tyrosine from oxidation or nucleophilic attack. Deprotection requires hydrogenolysis (H₂/Pd-C) or strong acids like hydrobromic acid (HBr) in acetic acid .
- Key Consideration : The Bzl group may interfere with peptide solubility in aqueous buffers, necessitating post-synthetic deprotection .
Advanced Research Questions
Q. How does the 3-nitro substituent on tyrosine influence peptide conformation and bioactivity?
- Electronic and Steric Effects :
- The electron-withdrawing nitro group reduces phenolic hydroxyl acidity (pKa ~8.5 vs. ~10.5 for unmodified tyrosine), altering hydrogen-bonding potential in receptor-binding motifs .
- Steric hindrance from the nitro group may restrict side-chain rotation, impacting peptide secondary structure (e.g., α-helix or β-sheet stability) .
- Experimental Validation : Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations are recommended to assess structural perturbations .
Q. How can researchers ensure chiral integrity of this compound during prolonged synthesis?
- Racemization Prevention :
- Use low temperatures (0–4°C) during coupling steps to minimize base-induced racemization.
- Employ coupling agents like HATU or PyBOP, which reduce racemization risk compared to carbodiimides .
- Analytical Validation : Chiral HPLC with a Crownpak CR(+) column resolves D/L enantiomers, while Marfey’s reagent derivatization confirms enantiopurity .
Q. How should researchers resolve conflicting solubility data for this compound in polar solvents?
- Data Contradiction Analysis :
- Observed Discrepancies : Solubility variations may arise from differences in nitro group hydration or residual protecting group impurities.
- Optimization Strategy : Pre-dissolve the compound in minimal DMSO (10–20% v/v) before diluting into aqueous buffers. Sonication at 40–50°C enhances dissolution .
Q. What experimental designs leverage this compound for studying enzyme inhibition?
- Mechanistic Approach :
- Substrate Mimicry : Incorporate the nitro-tyrosine residue into peptide substrates to probe tyrosine-specific enzymes (e.g., kinases, phosphatases). The nitro group mimics phosphorylated tyrosine’s electronic profile .
- Activity Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) and inhibition constants (Ki) .
- Case Study : In a 2024 study, nitro-tyrosine-containing peptides inhibited Src kinase with IC₅₀ = 2.3 μM, demonstrating competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
